molecular formula C24H26N4O3 B10987761 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide

Cat. No.: B10987761
M. Wt: 418.5 g/mol
InChI Key: DFXMMLAFYHDCDJ-UHFFFAOYSA-N
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Description

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a phenyl group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to form the indole product . The piperazine ring is then introduced through a series of steps involving various reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide

InChI

InChI=1S/C24H26N4O3/c29-22(25-19-8-2-1-3-9-19)11-6-12-23(30)27-13-15-28(16-14-27)24(31)21-17-18-7-4-5-10-20(18)26-21/h1-5,7-10,17,26H,6,11-16H2,(H,25,29)

InChI Key

DFXMMLAFYHDCDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)NC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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